Uridine Diphosphate Choline Ammonium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

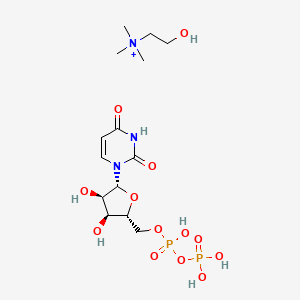

Uridine Diphosphate Choline Ammonium Salt, also known as this compound, is a useful research compound. Its molecular formula is C14H28N4O12P2 and its molecular weight is 506.34. The purity is usually > 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Uridine Diphosphate Choline primarily targets enzymes involved in carbohydrate metabolism, such as UDP-glucose pyrophosphorylase . It also interacts with enzymes in amino acid metabolism .

Mode of Action

Uridine Diphosphate Choline plays a pivotal role in glucose metabolism, catalyzing the reversible formation and decomposition of UDP-glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Biochemical Pathways

Uridine Diphosphate Choline is involved in the glycogenesis pathway . It forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . Then, the enzyme glycogen synthase combines UDP-glucose units to form a glycogen chain . It also plays a role in the hexosamine biosynthetic pathway, promoting the production of UDP-GlcNAc .

Pharmacokinetics

Upon ingestion or injection, Uridine Diphosphate Choline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline . These then enter the brain separately and are used to resynthesize Uridine Diphosphate Choline inside brain cells .

Result of Action

The action of Uridine Diphosphate Choline results in the formation of glycogen, a form of energy storage in the body . It also affects protein modification through O-GlcNAcylation, which can influence the function of proteins .

Action Environment

The action of Uridine Diphosphate Choline can be influenced by environmental factors. For instance, in a study on the lyophilization-stress response of Lactobacillus acidophilus, overexpression of Uridine Diphosphate Choline resulted in decreased survival rates, suggesting that environmental stress can impact its efficacy .

Análisis Bioquímico

Biochemical Properties

Uridine Diphosphate Choline plays a pivotal role in various biochemical reactions. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose . This process promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

Uridine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, in mild cognitive impairment (MCI) due to Alzheimer disease (AD), there is evidence for a pathologic shortage of uridine, choline, and docosahexaenoic acid [DHA]), which are key nutrients needed by the brain .

Molecular Mechanism

The molecular mechanism of Uridine Diphosphate Choline involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The quantum mechanical/molecular mechanical (QM/MM) and quantum chemical calculation results suggest that the catalytic power of RrUGT3 mainly originates from the preorganized protein environment that stabilizes the catalytically active state of the sugar donor uridine-5′-diphosphate-glucose (UDPG) .

Temporal Effects in Laboratory Settings

The effects of Uridine Diphosphate Choline change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Uridine Diphosphate Choline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Uridine Diphosphate Choline is involved in several metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Uridine Diphosphate Choline is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Uridine Diphosphate Choline and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Uridine Diphosphate Choline Ammonium Salt (UDPC) is a compound that plays a significant role in various biological processes, particularly in the synthesis of phospholipids and neurotransmitters. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes and Pathways

UDPC primarily targets enzymes involved in carbohydrate metabolism, particularly UDP-glucose pyrophosphorylase. It catalyzes the reversible formation and decomposition of UDP-glucose, which is crucial for glycogen synthesis and energy storage in the body. The compound is also involved in the Kennedy pathway, which is essential for phospholipid synthesis.

Biochemical Pathways

UDPC is integral to several metabolic pathways:

- Glycogenesis : It contributes to the formation of glycogen from glucose.

- Phospholipid Synthesis : It aids in the production of phosphatidylcholine (PC), a major component of cell membranes, through its phosphorylated products (e.g., UTP and CTP) .

Biological Effects

Cellular Effects

Research indicates that UDPC influences various cellular processes:

- Synaptic Plasticity : Administration of uridine (as UMP) along with choline has been shown to increase levels of phosphatides and synaptic proteins in the brain, enhancing synaptic density and potentially improving cognitive functions .

- Neuroprotection : In animal models, UDPC administration has been linked to neuroprotective effects, particularly in conditions such as Alzheimer’s disease where synapse loss occurs .

Case Studies

- Cognitive Enhancement in Rodents : A study demonstrated that a diet supplemented with uridine and choline improved learning and memory in gerbils. The combination increased dendritic spine density and synaptic protein levels, suggesting enhanced neural connectivity .

- Neuroprotective Effects : Animal studies have shown that UDPC can mitigate the effects of neurodegenerative conditions by promoting brain phosphatide synthesis. This could lead to potential therapeutic applications in treating cognitive decline associated with aging .

Dosage Effects

Studies indicate that the effects of UDPC vary with dosage:

- Low to moderate doses enhance cognitive function without significant adverse effects.

- High doses may lead to toxicity or adverse reactions, highlighting the need for careful dosage regulation in therapeutic applications.

Pharmacokinetics

Upon administration, UDPC undergoes rapid hydrolysis and dephosphorylation to yield cytidine and choline. This transformation is crucial for its biological activity as both cytidine and choline are vital for neurotransmitter synthesis and cellular signaling.

Comparative Analysis

The following table summarizes key findings related to the biological activity of UDPC:

| Aspect | Details |

|---|---|

| Primary Action | Glycogen synthesis; phospholipid synthesis |

| Target Enzymes | UDP-glucose pyrophosphorylase |

| Biological Pathways | Glycogenesis; Kennedy pathway for phosphatidylcholine synthesis |

| Effects on Cognition | Enhances synaptic plasticity; improves learning and memory |

| Dosage Considerations | Efficacy varies with dosage; potential toxicity at high doses |

Aplicaciones Científicas De Investigación

Biochemical Pathways

The compound is integral to several metabolic pathways:

- Glycogenesis : It catalyzes the reversible formation and decomposition of UDP-glucose, which is essential for glycogen synthesis.

- Phospholipid Synthesis : It contributes to the synthesis of phospholipids, vital for cell membrane integrity and function.

Applications in Research

- Neurobiology :

- Pharmacology :

- Cell Metabolism :

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the effects of Uridine Diphosphate Choline on neurodegenerative models. The results indicated that administration led to significant improvements in cognitive function and neuronal survival rates under stress conditions .

Case Study 2: Glycogen Synthesis

In another research effort, scientists investigated the role of Uridine Diphosphate Choline in glycogen synthesis within liver cells. The findings suggested that the compound enhances the activity of glycogen synthase, thereby increasing glycogen storage capacity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Enhances cognitive function and protects neurons | Improved memory in animal models |

| Pharmacology | Potential treatment for Alzheimer's disease | Regeneration of neuronal membranes |

| Cell Metabolism | Regulates energy homeostasis and lipid metabolism | Affects signaling pathways |

| Glycogen Synthesis | Increases glycogen storage capacity | Enhances glycogen synthase activity |

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHKAEBNXGI-IAIGYFSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O13P2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Citicoline sodium is a medication used to treat a variety of neurological conditions. The identification of Uridine diphosphate choline, a related substance, in these injections is significant for several reasons []. Firstly, it sheds light on the potential impurities present in the medication. This information is crucial for quality control during manufacturing, ensuring the purity and safety of the drug product. Secondly, understanding the presence and potential effects of related substances like Uridine diphosphate choline can contribute to a more comprehensive understanding of the drug's overall safety and efficacy profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.